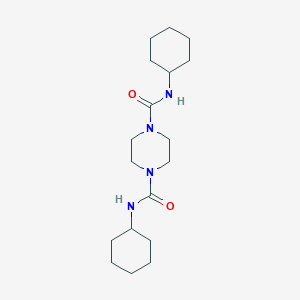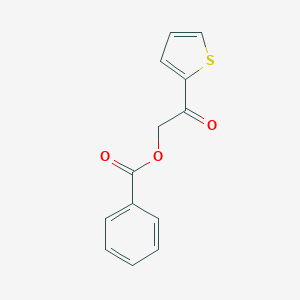
p-Chlorophenyl isopropyl sulfone
Vue d'ensemble
Description
p-Chlorophenyl isopropyl sulfone: is an organic compound with the chemical formula C9H11ClO2S It is a sulfone derivative, characterized by the presence of a sulfonyl group (SO2) attached to a phenyl ring substituted with a chlorine atom at the para position and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidation of Sulfides: One common method for synthesizing sulfones involves the oxidation of sulfides.
Aromatic Sulfonylation: Another method involves the sulfonylation of aromatic compounds.
Industrial Production Methods: Industrial production of p-Chlorophenyl isopropyl sulfone typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
Oxidation: Sulfoxides, higher oxidation state compounds
Reduction: Corresponding sulfide
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: p-Chlorophenyl isopropyl sulfone is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, sulfones are known for their antimicrobial and anti-inflammatory properties. This compound may be explored for similar applications, although specific studies on this compound are limited .
Industry: The compound is used in the production of polymers and other materials where the sulfonyl group imparts desirable properties such as thermal stability and resistance to oxidation .
Mécanisme D'action
The mechanism of action of p-Chlorophenyl isopropyl sulfone involves its ability to act as an electron-withdrawing group due to the presence of the sulfonyl group. This property makes it a useful intermediate in various chemical reactions, particularly those involving nucleophilic aromatic substitution . The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in.
Comparaison Avec Des Composés Similaires
Phenyl isopropyl sulfone: Similar structure but lacks the chlorine substituent.
p-Chlorophenyl methyl sulfone: Similar structure but has a methyl group instead of an isopropyl group.
p-Chlorophenyl ethyl sulfone: Similar structure but has an ethyl group instead of an isopropyl group.
Uniqueness: p-Chlorophenyl isopropyl sulfone is unique due to the combination of the chlorine substituent and the isopropyl group, which can influence its reactivity and the types of reactions it can undergo. The presence of the chlorine atom can enhance its electron-withdrawing capability, making it more reactive in certain substitution reactions compared to its analogs .
Propriétés
IUPAC Name |
1-chloro-4-propan-2-ylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVPUWNTECRZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B349299.png)
![2-[(2-methyl-1H-indol-3-yl)(pyridin-2-ylamino)methyl]phenol](/img/structure/B349300.png)
![1-[4-methyl-9-(3-methylbutyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone](/img/structure/B349301.png)
![N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B349302.png)
![1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol](/img/structure/B349303.png)
![18-Phenyl-16-thia-1,2,3,4,5,14-hexazapentacyclo[11.7.0.02,6.07,12.015,19]icosa-3,5,7,9,11,13,15(19),17-octaen-20-one](/img/structure/B349304.png)
![N'-[(2-hydroxyphenyl)methyl]-2-(4-methoxyphenoxy)pentanehydrazide](/img/structure/B349305.png)

![2-[[Benzyl(methyl)amino]methyl]isoindole-1,3-dione](/img/structure/B349321.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B349324.png)




